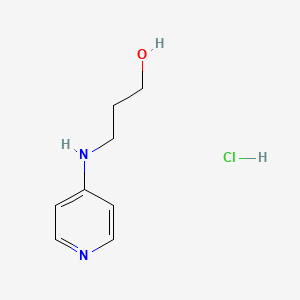
3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-4-ylamino)propan-1-ol” (without hydrochloride) are as follows :Scientific Research Applications
Generation of Structurally Diverse Libraries
The synthesis of structurally diverse libraries through alkylation and ring closure reactions showcases the adaptability of pyridine derivatives. These reactions utilize compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as starting materials to produce a range of dithiocarbamates, thioethers, and various ring-closed products. This approach demonstrates the versatility of pyridine derivatives in generating diverse chemical libraries for potential applications in drug discovery and materials science Roman, 2013.
Electrochemical DNA Interaction Studies
Research on Mannich base derivatives, including pyridine and propanone structures, explores their interactions with fish sperm DNA. The study uses electrochemical methods to detect significant alterations in the oxidation signal of DNA bases, suggesting potential applications of these compounds in the development of DNA-targeted agents or drug candidates Istanbullu et al., 2017.
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylating inert alcohols and phenols, demonstrating the compound's utility in synthetic chemistry. The detailed mechanism of action provides insights into the catalytic process, highlighting the efficiency and recyclability of pyridine derivatives in chemical transformations Liu et al., 2014.
Synthesis of Functionalized Pyridines
The activation and substitution reactions involving pyridine derivatives illustrate their role in synthesizing functionalized pyridines. These reactions result in the formation of compounds with various substituents, offering potential for further chemical exploration and application in creating novel materials or pharmaceuticals Schmidt et al., 2006.
Radioiodination and Biological Activities
Studies on the synthesis and radioiodination of new dipeptide compounds coupled with pyridine moieties reveal significant antibacterial activities and potential applications in diagnostic imaging. The high lung uptake of these radiolabeled compounds suggests their utility in lung perfusion scans, offering a new avenue for medical diagnostics Abdel-Bary et al., 2013.
Safety and Hazards
properties
IUPAC Name |
3-(pyridin-4-ylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c11-7-1-4-10-8-2-5-9-6-3-8;/h2-3,5-6,11H,1,4,7H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFQFQKBUGFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2776116.png)
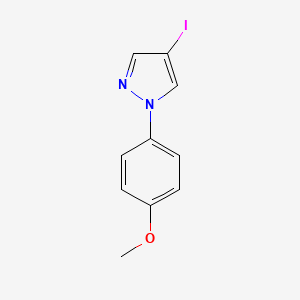
![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)
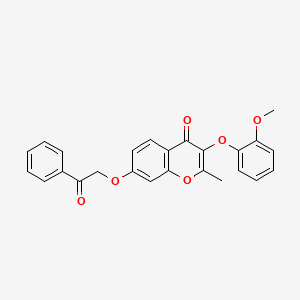
![Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2776129.png)

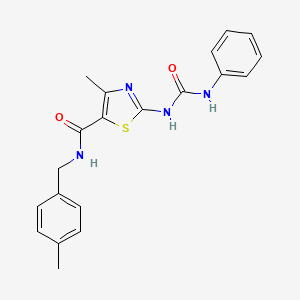
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2776134.png)
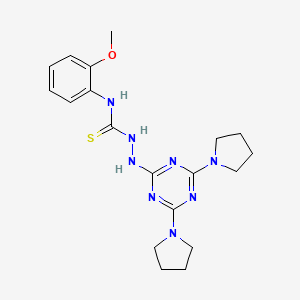
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2776136.png)